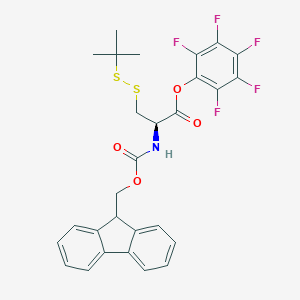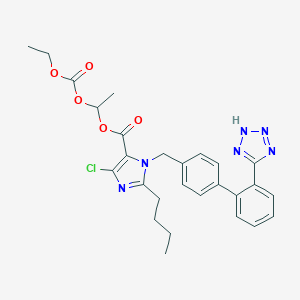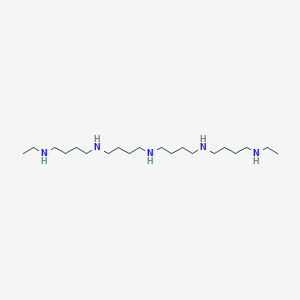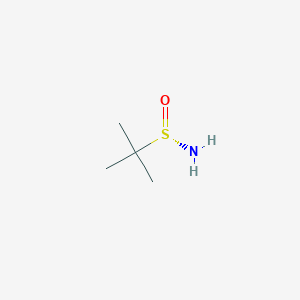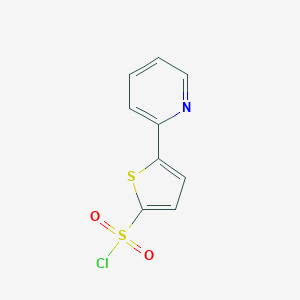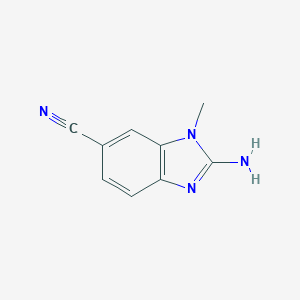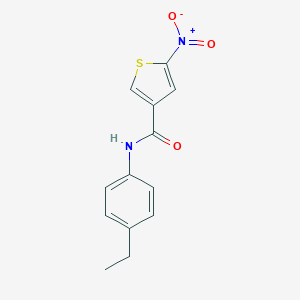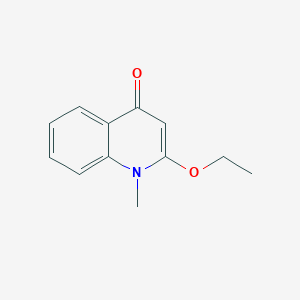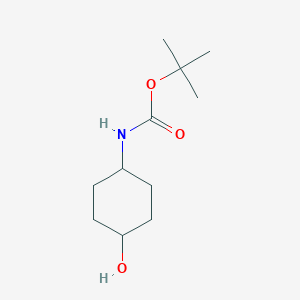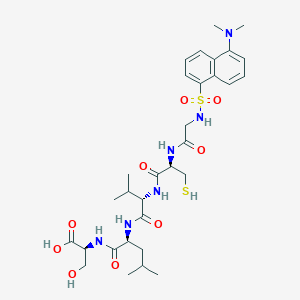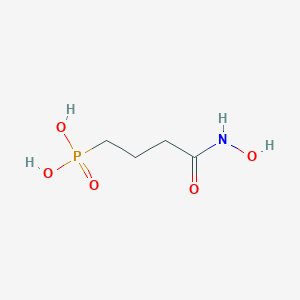
N-Hydroxy-4-phosphonobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-phosphonobutanamide (HPB) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a phosphonate derivative that has been synthesized through a few different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
N-Hydroxy-4-phosphonobutanamide works by inhibiting the activity of enzymes that are involved in various biological processes, including DNA synthesis, protein synthesis, and cell proliferation. It does this by forming a complex with metal ions, which then binds to the active site of the enzyme, inhibiting its activity. This mechanism of action has been studied extensively, and it is believed that N-Hydroxy-4-phosphonobutanamide has the potential to be used as a therapeutic agent for various diseases.
Biochemische Und Physiologische Effekte
N-Hydroxy-4-phosphonobutanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been shown to have a protective effect on the liver, reducing the damage caused by various toxins. In addition, it has been shown to increase the activity of certain enzymes that are involved in the metabolism of drugs and toxins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Hydroxy-4-phosphonobutanamide in lab experiments is its ability to inhibit the activity of enzymes involved in various biological processes. This makes it a useful tool for studying the mechanisms of these processes and for developing new therapeutic agents. However, one of the limitations of using N-Hydroxy-4-phosphonobutanamide is its potential toxicity, which can vary depending on the dose and duration of exposure. This makes it important to use caution when working with N-Hydroxy-4-phosphonobutanamide and to follow proper safety protocols.
Zukünftige Richtungen
There are many future directions for research on N-Hydroxy-4-phosphonobutanamide, including further studies on its mechanism of action, its potential applications in medicine and agriculture, and its toxicity. In addition, there is a need for more studies on the optimal dosage and duration of exposure to N-Hydroxy-4-phosphonobutanamide, as well as its potential side effects. Overall, N-Hydroxy-4-phosphonobutanamide is a promising compound that has the potential to be used in various fields, and further research is needed to fully understand its potential and limitations.
Synthesemethoden
N-Hydroxy-4-phosphonobutanamide can be synthesized through a few different methods, including the reaction of N-hydroxysuccinimide with 4-phosphonobutyric acid and the reaction of N-hydroxyphthalimide with 4-phosphonobutyric acid. The latter method is more commonly used due to its higher yield and simplicity. The synthesis of N-Hydroxy-4-phosphonobutanamide involves a series of reactions, including esterification, hydrolysis, and acylation. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-phosphonobutanamide has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, it has been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for cancer treatment. In agriculture, it has been used as a plant growth regulator to increase crop yield. In industry, it has been used as a chelating agent and corrosion inhibitor.
Eigenschaften
CAS-Nummer |
146086-80-8 |
|---|---|
Produktname |
N-Hydroxy-4-phosphonobutanamide |
Molekularformel |
C4H8NO5P-2 |
Molekulargewicht |
183.1 g/mol |
IUPAC-Name |
[4-(hydroxyamino)-4-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C4H10NO5P/c6-4(5-7)2-1-3-11(8,9)10/h7H,1-3H2,(H,5,6)(H2,8,9,10) |
InChI-Schlüssel |
AKXSFRVADDCWTF-UHFFFAOYSA-N |
SMILES |
C(CC(=O)NO)CP(=O)(O)O |
Kanonische SMILES |
C(CC(=O)NO)CP(=O)([O-])[O-] |
Andere CAS-Nummern |
146086-80-8 |
Synonyme |
4PBH N-hydroxy-4-phosphonobutanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
